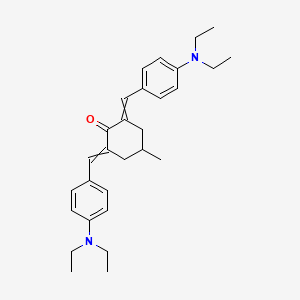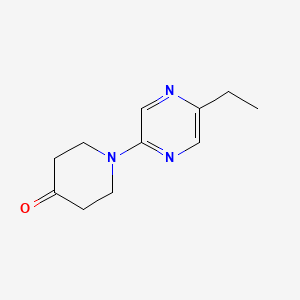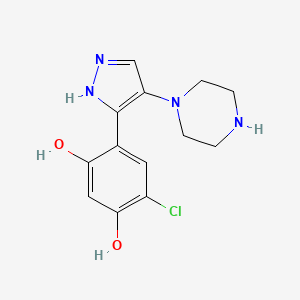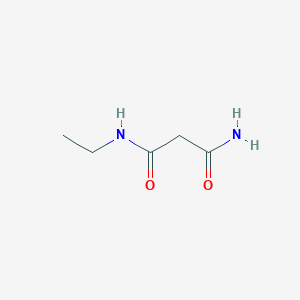
N-ethylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylpropanediamide is an organic compound with the molecular formula C7H11NO3. It contains an N-methylmalonic acid amide group and an ethyl ester group . This compound is part of the malonamide family, which is known for its diverse applications in various fields, including medicinal chemistry, metal extraction, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for preparing malonamide ethylester involves the monosaponification of symmetric diesters. This process can be challenging due to the difficulty in distinguishing between the two identical ester groups. Typically, monosaponification produces a mixture of the starting diester, the corresponding half-ester, and the diacid, even with the use of one equivalent of a base .
Industrial Production Methods
Industrial production methods for malonamide ethylester often involve multi-component reactions (MCRs). These reactions are efficient as they incorporate most of the atoms from the starting materials into the final product, reducing the amount of solvents, energy, and reaction time required .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylpropanediamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the five-component condensation reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature .
Common Reagents and Conditions
Common reagents used in reactions with malonamide ethylester include strong bases for deprotonation, alkyl halides for nucleophilic substitution, and various oxidizing and reducing agents. The conditions for these reactions can vary, but they often occur at room temperature and may or may not require a catalyst .
Major Products Formed
The major products formed from reactions involving malonamide ethylester depend on the specific reagents and conditions used. For example, the five-component condensation reaction mentioned earlier produces novel malonamide derivatives .
Applications De Recherche Scientifique
N-ethylpropanediamide and its derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of malonamide ethylester involves the deprotonation of carbons alpha to carbonyl groups by a strong base, forming a carbanion. This carbanion can undergo nucleophilic substitution on alkyl halides, leading to the formation of alkylated compounds. Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Comparaison Avec Des Composés Similaires
N-ethylpropanediamide can be compared with other similar compounds such as malonic ester and acetoacetic ester. These compounds share similar synthetic routes and reaction mechanisms but differ in their specific functional groups and applications . This compound is unique due to its combination of an amide group and an ethyl ester group, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
- Malonic ester
- Acetoacetic ester
Propriétés
Formule moléculaire |
C5H10N2O2 |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
N'-ethylpropanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-2-7-5(9)3-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9) |
Clé InChI |
IVMIXRFCJQZPCS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
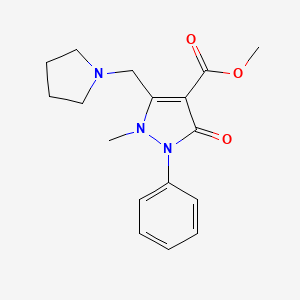
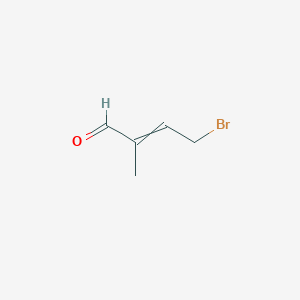

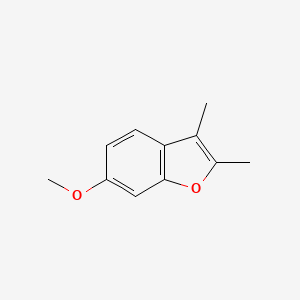
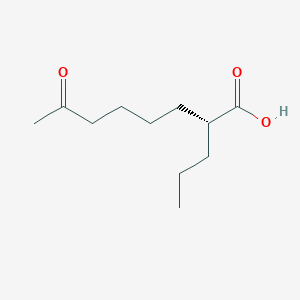
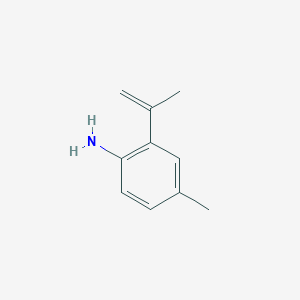
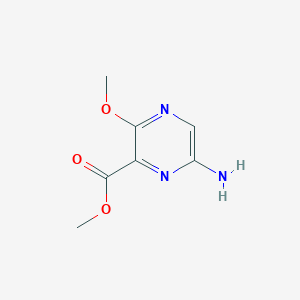
![1-[4-(Hydroxymethyl)piperidin-1-yl]butane-1,3-dione](/img/structure/B8535922.png)
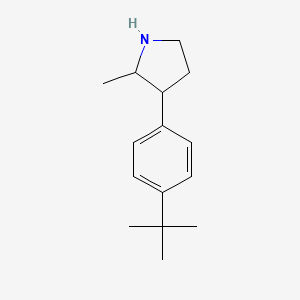
![1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8535942.png)
![methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate](/img/structure/B8535943.png)
